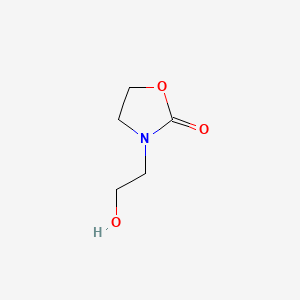
3-(2-Hydroxyethyl)-2-oxazolidinone
Cat. No. B1293664
Key on ui cas rn:
3356-88-5
M. Wt: 131.13 g/mol
InChI Key: GOXNUYXRIQJIEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06635657B1
Procedure details


A mixture of diethanolamine (12.55 g), diethyl carbonate (16.2 mL), and sodium methoxide (80 mg) was heated to 130-140° C. for 1.5 h and distilled during the reaction using a Dean-Stark trap. The remaining liquid was concentrated in vacuo to give 15.11 g (97%) as a yellow oil.


Name
sodium methoxide
Quantity
80 mg
Type
reactant
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
[NH:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4].[C:8](=O)(OCC)[O:9]CC.C[O-].[Na+]>>[OH:4][CH2:3][CH2:2][N:1]1[CH2:5][CH2:6][O:7][C:8]1=[O:9] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12.55 g
|
|
Type
|
reactant
|
|
Smiles
|
N(CCO)CCO
|
|
Name
|
|
|
Quantity
|
16.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(OCC)(OCC)=O
|
|
Name
|
sodium methoxide
|
|
Quantity
|
80 mg
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
135 (± 5) °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled during the reaction
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The remaining liquid was concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 15.11 g (97%) as a yellow oil
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OCCN1C(OCC1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
